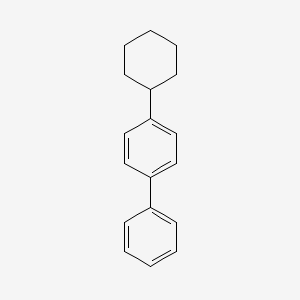

1,1'-Biphenyl, 4-cyclohexyl-

Description

Nomenclature and Structural Characteristics of 1,1'-Biphenyl, 4-cyclohexyl-

1,1'-Biphenyl, 4-cyclohexyl- is systematically named based on its constituent chemical groups. The name indicates a biphenyl (B1667301) structure, which consists of two benzene (B151609) rings linked by a single bond, with a cyclohexyl group attached at the fourth position of one of the phenyl rings. nih.gov This compound is also known by synonyms such as 4-cyclohexylbiphenyl and 1-cyclohexyl-4-phenylbenzene. nih.gov

The structural characteristics of this compound are defined by the spatial arrangement of its biphenyl and cyclohexyl components. The biphenyl moiety itself is not typically planar due to steric hindrance between the ortho-hydrogen atoms on the two phenyl rings, resulting in a twisted conformation. acs.orgtandfonline.com The cyclohexyl ring generally adopts a stable chair conformation. The combination of these structural features results in a complex three-dimensional architecture.

Below is a data table summarizing key identifiers and properties of 1,1'-Biphenyl, 4-cyclohexyl-.

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-4-phenylbenzene | nih.gov |

| Molecular Formula | C18H20 | nih.govepa.gov |

| Molecular Weight | 236.36 g/mol | epa.gov |

| CAS Number | 3842-58-8 | nih.gov |

| InChI Key | BSHSCWRTJSBWLY-UHFFFAOYSA-N | nih.gov |

Contextualization within Biphenyl and Cyclohexyl Chemistry

The properties and applications of 1,1'-Biphenyl, 4-cyclohexyl- are best understood in the context of its parent structures: biphenyl and cyclohexane (B81311).

Cyclohexyl Chemistry: The cyclohexyl group is a six-membered saturated hydrocarbon ring. Its incorporation into molecules can enhance properties such as solubility in organic solvents and provide steric bulk, which can influence reactivity and molecular packing. cymitquimica.com Cyclohexyl derivatives are utilized in various fields, including polymer synthesis, surface modification, and as intermediates in the production of other compounds. ontosight.ai In the context of liquid crystals, the inclusion of a cyclohexyl ring can affect mesophase stability and other key properties. For example, cyclohexylbenzene (B7769038) is studied as a model compound to understand steric interactions in chemical reactions. solubilityofthings.com

The combination of the rigid biphenyl unit and the flexible, bulky cyclohexyl group in 1,1'-Biphenyl, 4-cyclohexyl- results in a molecule with unique characteristics that are explored in academic and industrial research.

Overview of Prior Research on Substituted Biphenyls and Cyclohexyl Compounds

Extensive research has been conducted on substituted biphenyl and cyclohexyl compounds, driven by their diverse applications.

Substituted Biphenyls: Research on substituted biphenyls has explored their synthesis, structural properties, and applications. Studies have investigated how different substituents at various positions on the biphenyl core affect the molecule's conformation and electronic structure. For example, time-resolved resonance Raman spectroscopy has been used to study the structures of para-substituted biphenyls and their radical anions, revealing that substituents can alter the planarity of the biphenyl system. acs.orgnih.gov Other research has focused on the synthesis of biphenyl derivatives for use in liquid crystal displays, where properties like dielectric anisotropy and birefringence are crucial. tandfonline.comtandfonline.com The acid-catalyzed isomerization of substituted biphenyls has also been a subject of study, with implications for the synthesis of high-purity monomers for polymers. researchgate.net

Substituted Cyclohexyl Compounds: Research in this area has focused on the synthesis and application of cyclohexyl derivatives in materials science and organic synthesis. For instance, N-cyclohexylmaleimide is used in polymer chemistry for cross-linking applications, where the cyclohexyl group enhances solubility and provides steric hindrance. cymitquimica.com The synthesis of complex molecules containing substituted cyclohexyl rings, such as those with potential biological activity, is another active area of research. nih.gov The use of cyclohexyl-containing compounds as additives in polymer chemistry to improve material properties has also been explored. solubilityofthings.com

Rationale and Significance of Academic Research on 1,1'-Biphenyl, 4-cyclohexyl-

Academic research on 1,1'-Biphenyl, 4-cyclohexyl- and related compounds is driven by their potential applications, particularly in the field of materials science. The unique combination of a rigid biphenyl core and a bulky cyclohexyl group makes these compounds interesting candidates for the development of liquid crystals.

The rationale for studying this specific compound includes:

Understanding Structure-Property Relationships: Investigating how the linkage of a cyclohexyl group to a biphenyl core influences the resulting material's physical properties, such as its mesomorphic (liquid crystalline) behavior. tandfonline.comsciforum.net

Development of Novel Materials: The synthesis and characterization of new biphenyl derivatives, including those with cyclohexyl substituents, contribute to the development of advanced materials. For example, compounds with similar structures are investigated for their potential use in liquid crystal displays. prepchem.comchembk.com

Synthetic Methodology: Developing efficient synthetic routes to such compounds is a key area of research. This includes exploring different catalytic systems and reaction conditions, such as the Suzuki-Miyaura coupling, to prepare biphenyl derivatives. nih.govgoogle.com

The significance of this research lies in its contribution to the fundamental understanding of how molecular structure dictates macroscopic properties. This knowledge is crucial for the rational design of new materials with tailored functionalities for a variety of technological applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3842-58-8 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1-cyclohexyl-4-phenylbenzene |

InChI |

InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |

InChI Key |

BSHSCWRTJSBWLY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Other CAS No. |

27985-87-1 3842-58-8 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 1,1'-Biphenyl, 4-cyclohexyl-

The synthesis of 1,1'-Biphenyl, 4-cyclohexyl-, a significant compound in various chemical applications, can be achieved through several direct methodologies. These approaches primarily involve the formation of a carbon-carbon bond between the biphenyl (B1667301) and cyclohexyl moieties. Key strategies include electrophilic aromatic substitution via Friedel-Crafts reactions and transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings through an electrophilic aromatic substitution mechanism. icdst.orgmt.com This reaction typically involves reacting an aromatic compound, in this case, biphenyl, with an alkylating agent, such as cyclohexene (B86901) or a cyclohexyl halide, in the presence of a catalyst. mt.comsylzyhg.com The process begins with the formation of an electrophile (a carbocation or a related complex), which then attacks the electron-rich biphenyl ring to form the alkylated product. mt.comumkc.edu

A variety of catalysts can be employed for the Friedel-Crafts alkylation of biphenyl. Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used in stoichiometric amounts to activate the alkylating agent. icdst.orgnih.gov However, research has also focused on developing more sustainable and reusable heterogeneous catalysts.

One notable example is the use of modified zeolites. Specifically, MCM-22 zeolite modified by magnesium (Mg) or cobalt (Co) has been successfully used to catalyze the reaction between biphenyl and cyclohexene. sylzyhg.com The use of a 4% Co-impregnated MCM-22 zeolite demonstrated notable catalytic performance. sylzyhg.com The reaction conditions for such systems are carefully controlled to maximize the yield of the desired product. sylzyhg.com

Below is a data table summarizing optimized reaction conditions for the synthesis of 4-cyclohexylbiphenyl using a modified zeolite catalyst.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 4% Co Impregnated MCM-22 Zeolite | sylzyhg.com |

| Reactants | Biphenyl and Cyclohexene | sylzyhg.com |

| Molar Ratio (Biphenyl:Cyclohexene) | 1:1.5 | sylzyhg.com |

| Initial Pressure | 0.5 MPa | sylzyhg.com |

| Reaction Temperature | 230°C | sylzyhg.com |

| Reaction Time | 200 min | sylzyhg.com |

In the alkylation of biphenyl, regioselectivity is a critical factor. The substitution of the cyclohexyl group predominantly occurs at the para-position (position 4) of the biphenyl ring. This preference is attributed to electronic effects, where the phenyl substituent directs incoming electrophiles to the ortho and para positions, and steric hindrance, which makes the para position more accessible than the ortho positions.

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, including the synthesis of biaryl compounds. researchgate.netorganic-chemistry.org Methodologies such as the Suzuki-Miyaura and Negishi couplings offer alternative routes to 1,1'-Biphenyl, 4-cyclohexyl- with high efficiency and functional group tolerance. gre.ac.ukorganic-chemistry.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is one of the most efficient methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.uk

To synthesize 1,1'-Biphenyl, 4-cyclohexyl-, a plausible Suzuki-Miyaura strategy would involve the coupling of 4-cyclohexylphenylboronic acid with a halobenzene (e.g., bromobenzene) or, alternatively, coupling phenylboronic acid with a 4-halo-1-cyclohexylbenzene. The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The reaction is conducted in the presence of a base and typically utilizes a palladium precursor and a ligand.

| Component | Examples | Reference |

|---|---|---|

| Palladium Precursors | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | libretexts.org |

| Ligands | Triphenylphosphine (PPh₃), JohnPhos | youtube.comacs.org |

| Bases | Na₂CO₃, K₃PO₄, Cs₂CO₃ | researchgate.netyoutube.comacs.org |

| Solvents | Toluene, Tetrahydrofuran (THF), Dioxane, Water mixtures | acs.orgmdpi.com |

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it suitable for forming the bond between the aromatic biphenyl ring (sp²) and the aliphatic cyclohexyl ring (sp³). wikipedia.org

A viable Negishi strategy for synthesizing the target molecule would be the cross-coupling of a 4-halobiphenyl (e.g., 4-bromobiphenyl) with a cyclohexylzinc halide. The reaction mechanism generally proceeds through oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. youtube.com Palladium catalysts are often preferred for their higher yields and functional group tolerance, though nickel catalysts are also effective. wikipedia.orgsynarchive.com Robust palladium complexes have shown high activity in coupling alkylzinc reagents with a variety of aryl halides under mild conditions. organic-chemistry.org

Catalytic Hydrogenation and Reduction Pathways for Cyclohexyl Ring Introduction onto Biphenyl Scaffolds

The introduction of a cyclohexyl ring onto a biphenyl scaffold is most commonly achieved through the catalytic hydrogenation of biphenyl. This process involves the saturation of one of the aromatic rings of biphenyl with hydrogen in the presence of a catalyst. The selectivity of this reaction is crucial to prevent the complete hydrogenation of both rings to form bicyclohexyl (B1666981).

A variety of catalysts have been investigated for this transformation, with transition metals playing a key role. Nickel-based catalysts, particularly skeletal Ni (Raney Ni), have demonstrated high activity and selectivity for the formation of cyclohexylbenzene (B7769038) (a synonym for 1,1'-Biphenyl, 4-cyclohexyl-). For instance, skeletal Ni prepared from rapidly quenched Ni-Al alloy ribbons has achieved 100% biphenyl conversion with 99.4% selectivity to cyclohexylbenzene in a one-pot reaction. researchgate.net The performance of several catalysts is summarized in the table below.

Table 1: Performance of Various Catalysts in the Hydrogenation of Biphenyl

| Catalyst | Biphenyl Conversion (%) | Selectivity to Cyclohexylbenzene (%) | Reference |

|---|---|---|---|

| Skeletal Ni (QS-Ni) | 100 | 99.4 | researchgate.net |

| Common Skeletal Ni | High | 99.1 | researchgate.net |

| Ru/C | Moderate | 66.8 | researchgate.net |

| Pd/C | Low | - | researchgate.net |

| Pt/C | Low | - | researchgate.net |

The reaction pathway for biphenyl hydrogenation is a consecutive reaction where biphenyl is first hydrogenated to cyclohexylbenzene, which can be further hydrogenated to bicyclohexyl. researchgate.net Controlling the reaction conditions, such as temperature, pressure, and reaction time, is essential to maximize the yield of the desired monohydrogenated product.

Platinum-group metal catalysts, including platinum, palladium, rhodium, and ruthenium, are also effective for biphenyl hydrogenation. For example, charcoal-supported rhodium (Rh/C) and ruthenium (Ru/C) catalysts have been shown to yield almost 100% bicyclohexyl at relatively low temperatures (323 K) in supercritical carbon dioxide, indicating their high activity. rsc.org By carefully tuning the conditions, the reaction can be stopped at the cyclohexylbiphenyl stage. Trimetallic catalysts, such as Pt-Ni-Cr/C, have been studied for the reverse reaction, the dehydrogenation of bicyclohexyl to biphenyl, which provides insights into catalyst design for the forward hydrogenation reaction. jocpr.combuecher.de

Unsupported Ni-Mo sulfide (B99878) catalysts have also been explored for biphenyl hydrogenation, showing high conversion at elevated temperatures. ncl.res.in These catalysts are of interest due to their resistance to poisoning by sulfur compounds, which can be present in industrial feedstocks.

Synthetic Routes to Functionalized 1,1'-Biphenyl, 4-cyclohexyl- Analogs

The biphenyl core of 1,1'-Biphenyl, 4-cyclohexyl- can be functionalized through electrophilic aromatic substitution reactions. The two phenyl rings are activated by the cyclohexyl group, which is an electron-donating group, directing incoming electrophiles to the ortho and para positions. The position of substitution is influenced by both electronic and steric factors.

Common electrophilic substitution reactions applicable to biphenyl systems include:

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic rings. For example, the acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield acetylbiphenyl derivatives. nus.edu.sg

Nitration: The introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic rings in the presence of a Lewis acid catalyst. scranton.edu

The regioselectivity of these reactions on the 4-cyclohexylbiphenyl scaffold is a key consideration. The cyclohexyl group at the 4-position will direct substitution to the 2, 6, and 4' positions. The 4'-position is electronically favored and sterically less hindered, making it a likely site for substitution.

The cyclohexyl ring of 1,1'-Biphenyl, 4-cyclohexyl- can also be chemically modified, although this is generally more challenging than substitution on the aromatic biphenyl core.

One significant transformation is the oxidation of the cyclohexyl ring. For instance, cyclohexylbenzene can be oxidized to cyclohexylbenzene hydroperoxide, which is a key intermediate in a process to produce phenol (B47542) and cyclohexanone. jocpr.com This suggests that the benzylic C-H bonds on the cyclohexyl ring are susceptible to oxidation.

Other potential modifications can be inferred from the general reactivity of substituted cyclohexanes. The stereochemistry of substituents on the cyclohexyl ring (axial vs. equatorial) plays a crucial role in its reactivity. Reactions such as elimination to form a cyclohexene derivative or nucleophilic substitution at a functionalized position on the ring are possible. The conformation of the ring and the stereoelectronic requirements of the reaction mechanism will dictate the feasibility and outcome of such transformations. For example, E2 elimination reactions in cyclohexane (B81311) systems generally require an anti-periplanar arrangement of the leaving group and a proton, which often translates to a trans-diaxial orientation.

Stereoselective Synthesis and Control of Stereoisomerism in Cyclohexylbiphenyl Systems

The control of stereochemistry in cyclohexylbiphenyl systems is a critical aspect, particularly when the molecule is intended for applications where specific stereoisomers exhibit desired properties. Stereoisomerism in 1,1'-Biphenyl, 4-cyclohexyl- can arise from the substitution pattern on the cyclohexyl ring. For a monosubstituted cyclohexane like 4-phenylcyclohexane, the phenyl group can be in either an equatorial or an axial position, with the equatorial conformation being significantly more stable. For disubstituted cyclohexyl rings, cis and trans diastereomers are possible.

Asymmetric hydrogenation of a suitable biphenyl precursor is a powerful strategy for introducing chirality and controlling the stereochemistry of the cyclohexyl ring. This approach utilizes chiral catalysts, often based on transition metals complexed with chiral ligands. Chiral biphenyl diphosphine ligands, such as BINAP and its derivatives, have been extensively used in asymmetric catalysis. researchgate.net These ligands create a chiral environment around the metal center, which can lead to the enantioselective addition of hydrogen to a prochiral substrate.

While direct asymmetric hydrogenation of biphenyl to a specific stereoisomer of 4-cyclohexyl-1,1'-biphenyl is not widely reported, the principles of asymmetric catalysis can be applied. For example, if a substituted biphenyl with a prochiral double bond in a side chain were to be hydrogenated, a chiral catalyst could induce the formation of a specific stereocenter.

The control of diastereoselectivity in reactions involving the cyclohexyl ring is also crucial. The stereochemical outcome of reactions on the ring is often dictated by the existing stereochemistry and the conformational preferences of the molecule. For instance, the delivery of a reagent to the cyclohexyl ring can be influenced by the steric hindrance of the bulky biphenyl group, leading to a preference for attack from the less hindered face.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,1'-Biphenyl, 4-cyclohexyl- and its derivatives to minimize environmental impact and improve efficiency.

One notable green approach is the use of supercritical carbon dioxide (scCO2) as a reaction solvent for the hydrogenation of biphenyl. researchgate.netrsc.org Supercritical CO2 is non-toxic, non-flammable, and readily available. Its use can eliminate the need for volatile organic solvents, and the product can be easily separated from the solvent by simply reducing the pressure. The use of scCO2 has been shown to enhance the rate of biphenyl hydrogenation and allows for the reaction to be carried out at lower temperatures compared to conventional organic solvents. rsc.org

The concept of atom economy is also a central tenet of green chemistry. Hydrogenation reactions are inherently atom-economical as they involve the addition of hydrogen atoms to the substrate, with no byproducts being formed. This contrasts with many other synthetic transformations that generate stoichiometric amounts of waste.

Furthermore, research into solvent-free synthesis offers a promising avenue for greener chemical processes. Mechanochemical methods, such as ball milling, have been used for the synthesis of biphenyl derivatives without the use of solvents, leading to reduced waste and energy consumption. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

The biphenyl system, consisting of two conjugated benzene (B151609) rings, is more reactive towards electrophilic aromatic substitution (EAS) than benzene itself. quora.com The reaction mechanism generally involves a two-step process: the initial attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.eghu.edu.jo The formation of the sigma complex is typically the rate-determining step of the reaction. minia.edu.eg

Substituents on an aromatic ring significantly influence both the rate (reactivity) and the position of attack (selectivity) of incoming electrophiles. wikipedia.orglibretexts.org In 4-cyclohexyl-1,1'-biphenyl, two types of substituents are present on the biphenyl core: the cyclohexyl group and a phenyl group (on the adjacent ring).

Cyclohexyl Group: As an alkyl group, the cyclohexyl substituent is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. hu.edu.jo This activation occurs primarily through an electron-donating inductive effect, which stabilizes the positively charged sigma complex intermediate. hu.edu.joscielo.org.mx The cyclohexyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. hu.edu.jo In 4-cyclohexyl-1,1'-biphenyl, the para position on the first ring is already occupied by the second phenyl ring. Therefore, the cyclohexyl group directs incoming electrophiles to the C2' and C6' positions of the substituted ring.

Phenyl Group: The phenyl substituent at the C4 position is also an activating group and an ortho, para-director. youtube.com It activates the second ring towards substitution. Consequently, electrophilic attack is favored at the C4 position (para to the point of attachment) and the C2 and C6 positions (ortho).

| Substituent | Position | Effect on Reactivity | Directing Influence | Most Likely Positions of Attack |

|---|---|---|---|---|

| Cyclohexyl | C1' | Activating (Inductive Effect) | Ortho, Para | C2', C6' |

| Phenyl | C1 | Activating (Resonance Effect) | Ortho, Para | C2, C6, C4 |

Mechanistic studies for these fundamental EAS reactions on aromatic compounds are well-established and can be applied to 4-cyclohexyl-1,1'-biphenyl.

Halogenation: The halogenation of aromatic rings, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the halogen molecule and generate a potent electrophile. minia.edu.egwikipedia.org The electrophile (e.g., Br⁺) attacks the biphenyl ring to form a sigma complex. The stability of this intermediate dictates the product distribution, with substitution at the C4 position being a likely major product. Visible-light-mediated halogenation has also emerged as a method under milder conditions. mdpi.comrsc.org

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-4'-cyclohexyl-1,1'-biphenyl |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | 4-Chloro-4'-cyclohexyl-1,1'-biphenyl |

Nitration: Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egbeilstein-journals.org The nitronium ion then attacks the biphenyl nucleus. For biphenyl itself, nitration yields a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl. youtube.com For 4-cyclohexyl-1,1'-biphenyl, the primary products would be 4'-cyclohexyl-4-nitro-1,1'-biphenyl and 4'-cyclohexyl-2-nitro-1,1'-biphenyl, with the 4-nitro isomer generally favored.

Sulfonation: Aromatic sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid. wikipedia.org The electrophile is sulfur trioxide (SO₃). The reaction is reversible. The mechanism follows the standard two-step EAS pathway. Mechanochemical sulfonation using solid reagents like NaHSO₄·H₂O and P₂O₅ under ball milling conditions has also been reported as an alternative method. dntb.gov.ua

Oxidation and Reduction Pathways

The biphenyl unit of 4-cyclohexyl-1,1'-biphenyl can undergo oxidative transformations, although harsh conditions may be required. One of the most significant industrial oxidation processes involving a similar structure is the oxidation of cyclohexylbenzene (B7769038). In this process, cyclohexylbenzene is oxidized with an oxygen-containing gas, often in the presence of a catalyst, to form cyclohexylbenzene hydroperoxide. google.com This hydroperoxide is then cleaved under acidic conditions to produce phenol (B47542) and cyclohexanone. google.com This suggests that the tertiary benzylic C-H bond on the cyclohexyl ring of 4-cyclohexyl-1,1'-biphenyl is a potential site for selective oxidation.

Oxidation can also lead to the formation of hydroxylated biphenyl derivatives or potentially ring-opening products like adipic acid under more forceful conditions, similar to the oxidation of cyclohexanol/cyclohexanone mixtures. researchgate.net

The aromatic rings of the biphenyl system can be reduced to form cyclohexylcyclohexane (also known as bicyclohexyl). This transformation is typically achieved through catalytic hydrogenation using transition metal catalysts like ruthenium (Ru/C), nickel, or palladium under hydrogen pressure. rsc.org The reduction of biphenyl can proceed in stages, potentially yielding cyclohexylbenzene as an intermediate before full saturation to bicyclohexyl (B1666981). rsc.org For 4-cyclohexyl-1,1'-biphenyl, complete hydrogenation would yield 1,1'-bi(cyclohexane), 4-cyclohexyl-.

| Reducing Agent / Catalyst | Conditions | Product(s) | Reference |

|---|---|---|---|

| Nickel catalyst, i-PrOH | Hydrogen donor | Cyclohexylbenzene | rsc.org |

| Ru/C, Lewis acid | Octane, H₂ | 1,1′-bi(cyclohexane) | rsc.org |

| Lithium, Liquid NH₃ | Birch Reduction | Tetrahydro-1,1′-biphenyl | rsc.org |

Transition Metal-Catalyzed Transformations and Organometallic Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis and offers powerful methods for functionalizing aromatic compounds like 4-cyclohexyl-1,1'-biphenyl. thermofisher.com While many of these reactions are used to synthesize the biphenyl scaffold (e.g., Suzuki, Stille, and Negishi couplings), they can also be used to further derivatize the molecule. ustc.edu.cn

For 4-cyclohexyl-1,1'-biphenyl to be used as a substrate in cross-coupling reactions, it would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This can be achieved via the electrophilic halogenation reactions discussed previously (Section 3.1.2). The resulting halo-4'-cyclohexyl-1,1'-biphenyl could then undergo a variety of palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ustc.edu.cn

Furthermore, direct C-H activation is a rapidly developing field in organometallic chemistry that allows for the functionalization of otherwise unreactive C-H bonds. researchgate.net A transition metal catalyst can selectively activate specific C-H bonds on the biphenyl core of 4-cyclohexyl-1,1'-biphenyl, enabling the introduction of new functional groups without prior halogenation. This approach offers a more atom-economical route to complex derivatives. While specific examples for 4-cyclohexyl-1,1'-biphenyl are not extensively documented in readily available literature, the principles of C-H activation on biphenyl and other aryl systems are well-established and would be applicable. researchgate.netnih.gov

Further Cross-Coupling Reactivity

While 1,1'-Biphenyl, 4-cyclohexyl- itself is a product of a cross-coupling reaction, the biphenyl scaffold can be further functionalized using similar methodologies. For these subsequent reactions to occur, the molecule would first need to be converted into a suitable starting material, typically by introducing a halide or triflate group onto one of the phenyl rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org

For instance, a brominated derivative of 4-cyclohexylbiphenyl could react with a variety of organoboron compounds (in a Suzuki-Miyaura coupling) to introduce new aryl, vinyl, or alkyl groups. mdpi.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net The use of sterically demanding phosphine ligands, for example, can facilitate the coupling of hindered substrates. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Aryl Halides This table illustrates potential transformations applicable to a halogenated derivative of 1,1'-Biphenyl, 4-cyclohexyl-.

| Coupling Reaction | Aryl Halide Substrate (Example) | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 4-Bromo-4'-cyclohexyl-1,1'-biphenyl | Phenylboronic acid | Pd(OAc)₂, PCy₃ | Terphenyl derivative |

| Heck | 4-Iodo-4'-cyclohexyl-1,1'-biphenyl | Styrene | Pd(PPh₃)₄ | Stilbene derivative |

| Sonogashira | 4-Bromo-4'-cyclohexyl-1,1'-biphenyl | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne derivative |

C-H Activation and Functionalization Studies

Direct C-H activation has emerged as a highly efficient strategy for molecular synthesis, bypassing the need for pre-functionalized starting materials. nih.govbeilstein-journals.org For 1,1'-Biphenyl, 4-cyclohexyl-, this methodology offers a pathway to directly introduce new functional groups onto the biphenyl core. The regioselectivity of C-H activation is often controlled by directing groups, which position the transition metal catalyst in proximity to a specific C-H bond. researchgate.net

In the context of biphenyl derivatives, research has shown that directing groups can enable functionalization at positions that are typically difficult to access, such as the meta-position. nih.govnih.gov For example, a nitrile group can direct palladium-catalyzed olefination, acetoxylation, and iodination at the meta-C-H bond of a biphenyl system. nih.gov While no specific C-H activation studies on 1,1'-Biphenyl, 4-cyclohexyl- have been reported, these findings illustrate the potential for its targeted modification after the introduction of a suitable directing group.

Reactivity of the Cyclohexyl Moiety and its Derivatives

Reactions at the Aliphatic Ring

The cyclohexyl group, being a saturated aliphatic ring, is generally less reactive than the aromatic biphenyl core. Its reactions primarily involve the functionalization of C(sp³)–H bonds, which are notoriously inert. However, advances in catalysis have provided methods to selectively transform these bonds.

One significant reaction is the catalytic dehydrogenation of the cyclohexyl ring to form an aromatic system. This transformation is of industrial relevance, for example, in the production of cyclohexylbenzene from benzene and hydrogen, where the reverse reaction (dehydrogenation) is a key consideration. google.com Such a reaction would convert 1,1'-Biphenyl, 4-cyclohexyl- into a terphenyl derivative.

Furthermore, photoredox catalysis offers a modern approach for the functionalization of cyclohexyl C–H bonds under mild conditions. nih.govacs.org These methods can generate alkyl radicals from C–H bonds, which can then participate in various bond-forming reactions, such as alkylation of electron-deficient olefins. nih.gov

Table 2: Potential Functionalization Reactions of the Cyclohexyl Ring This table illustrates potential transformations applicable to the cyclohexyl moiety in 1,1'-Biphenyl, 4-cyclohexyl-.

| Reaction Type | Reagents & Conditions (Example) | Product Feature |

| Catalytic Dehydrogenation | Pt or Pd catalyst, high temperature | Aromatization to a phenyl group |

| Photoredox C-H Alkylation | Photoredox catalyst, light, electron-deficient olefin | Introduction of an alkyl chain |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Introduction of a bromine atom |

Ring-Opening and Rearrangement Reactions

Ring-opening and skeletal rearrangement reactions of the cyclohexyl moiety in 1,1'-Biphenyl, 4-cyclohexyl- would require the presence of specific functional groups on the aliphatic ring. The parent compound itself is not prone to such transformations under normal conditions.

However, if the cyclohexyl ring were appropriately derivatized, various classical organic reactions could be envisioned. For example, a derivative containing a leaving group (like a halide) on the ring could undergo E1 or E2 elimination reactions to form 4-biphenyl-cyclohexene. chemistrysteps.comlibretexts.org The stereochemistry of the substrate, particularly whether the leaving group can adopt an axial position, is critical for E2 eliminations in cyclohexane (B81311) systems. masterorganicchemistry.com

More complex skeletal rearrangements, such as the Pinacol or Tiffeneau-Demjanov rearrangements, involve the transformation of 1,2-diols or amino alcohols, respectively. These reactions typically result in ring contraction or expansion. For instance, the treatment of a hypothetical 1-(4'-biphenyl)-cyclohexane-1,2-diol with acid could lead to a ring-contracted cyclopentyl ketone derivative. These examples remain hypothetical for derivatives of 1,1'-Biphenyl, 4-cyclohexyl-, as such reactions have not been specifically documented for this compound.

Spectroscopic and Structural Elucidation

Conformational Analysis and Dynamics

Rotational Barriers and Atropisomerism in Biphenyl (B1667301) Systems

The phenomenon of atropisomerism, which arises from hindered rotation around a single bond, is a key feature in the stereochemistry of many biphenyl derivatives. wikipedia.org This restricted rotation creates a significant energy barrier, potentially allowing for the isolation of stable rotational isomers, or atropisomers. The stability of these atropisomers is largely dependent on the steric hindrance imposed by substituents at the ortho positions of the biphenyl core. biomedres.us In the absence of bulky ortho-substituents, the energy barrier to rotation around the central carbon-carbon single bond in biphenyl is relatively low. For unsubstituted biphenyl, the rotational barriers are approximately 6.0 kJ/mol for the planar conformation and 6.5 kJ/mol for the perpendicular conformation, with the equilibrium torsional angle being around 44.4°. wikipedia.org

For 1,1'-Biphenyl, 4-cyclohexyl-, the absence of substituents at the ortho positions (2, 2', 6, and 6') suggests that the rotational barrier around the biphenyl pivot bond is likely to be low, similar to that of unsubstituted biphenyl. Theoretical calculations on 4,4'-disubstituted biphenyls have indicated that electronic effects from para-substituents on the rotational barrier are generally insignificant. biomedres.us Therefore, significant atropisomerism is not expected in 1,1'-Biphenyl, 4-cyclohexyl- under normal conditions, and the molecule is expected to undergo rapid interconversion between its rotational conformers.

Table 1: Rotational Barriers in Biphenyl Systems

| Compound | Position of Substituent(s) | Rotational Barrier (kJ/mol) | Atropisomerism Expected |

| Biphenyl | Unsubstituted | ~6.0 - 6.5 wikipedia.org | No |

| Ortho-substituted Biphenyls | Ortho | High (variable) | Yes |

| 1,1'-Biphenyl, 4-cyclohexyl- | Para | Low (inferred) | No |

Conformational Preferences of the Cyclohexyl Ring

The cyclohexyl group attached to the biphenyl moiety exists in a dynamic equilibrium between two chair conformations. In substituted cyclohexanes, the substituent generally prefers to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. This preference is particularly pronounced for bulky substituents.

Chiroptical Properties and Stereochemical Characterization

Chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are exhibited by chiral molecules. rsc.org In the context of biphenyls, significant chiroptical activity is typically associated with stable atropisomers that possess axial chirality. wikipedia.org This axial chirality arises when the rotation around the biphenyl bond is sufficiently restricted, and the ortho-substituents on the two rings are different, leading to non-superimposable mirror images.

Given that 1,1'-Biphenyl, 4-cyclohexyl- lacks the necessary bulky ortho-substituents to exhibit stable atropisomerism, it is not expected to display significant chiroptical properties arising from axial chirality. The rapid rotation around the C-C single bond would lead to a racemic mixture of any transient chiral conformations, resulting in no net optical activity.

Stereochemical characterization of biphenyls often involves the assignment of absolute configuration (Ra/Sa) to the atropisomers. However, since stable atropisomers of 1,1'-Biphenyl, 4-cyclohexyl- are not anticipated, such a stereochemical designation is not applicable. The primary stereochemical consideration for this molecule lies in the conformational preferences of the cyclohexyl ring, as discussed in the previous section.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic nature of molecules can be meticulously examined.

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For molecules like 1,1'-Biphenyl, 4-cyclohexyl-, DFT calculations can determine optimized geometries, electronic energies, and the distribution of electron density.

DFT studies on substituted biphenyls reveal key structural parameters. For instance, in a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl, DFT was used to optimize the molecular geometry, and the results were compared with experimental data from X-ray diffraction, showing good agreement. eurjchem.com This process helps in understanding how substituents influence the dihedral angle between the two phenyl rings—a critical parameter governing the molecule's electronic and steric properties. The electron-donating or withdrawing nature of substituents, as well as steric hindrance, dictates the degree of planarity, which in turn affects the π-system conjugation across the biphenyl (B1667301) core. eurjchem.com

The molecular electrostatic potential (MEP) is another property derived from DFT that maps the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For substituted biphenyls, the MEP can highlight how different functional groups alter the electronic landscape, providing clues about intermolecular interactions and reactivity. eurjchem.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Biphenyl Moiety

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (inter-ring) | The bond length between the two phenyl rings. | ~1.49 Å |

| Dihedral Angle | The twist angle between the planes of the two phenyl rings. | 40° - 50° |

| C-C (aromatic) | The average bond length within the phenyl rings. | ~1.40 Å |

| C-H (aromatic) | The average bond length of C-H on the phenyl rings. | ~1.08 Å |

Note: Values are representative and can vary based on the specific substituents and computational method.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgscience.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more polarizable and reactive. eurjchem.com In computational studies of substituted biphenyls, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. eurjchem.comniscpr.res.in For 1,1'-Biphenyl, 4-cyclohexyl-, the HOMO would likely be distributed across the π-system of the biphenyl core, while the LUMO's location would be similarly delocalized, with potential contributions from the substituent.

Quantum chemical descriptors derived from these calculations are invaluable. For example, a study on 4,4-dimethoxy-1,1-biphenyl reported a HOMO-LUMO energy gap of 4.57 eV, providing insight into its electronic transitions. niscpr.res.in Similarly, for 4-(tert-butyl)-4-nitro-1,1-biphenyl, a calculated gap of 3.97 eV suggested it to be a soft and highly reactive molecule. eurjchem.com

Table 2: Calculated Quantum Chemical Properties for Substituted Biphenyls

| Property | Symbol | Description | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -5.5 |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -1.0 |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | 3.5 to 5.0 |

| Ionization Potential | IP | The energy required to remove an electron (approximated as -EHOMO). | 5.5 to 6.5 |

| Electron Affinity | EA | The energy released when an electron is added (approximated as -ELUMO). | 1.0 to 2.0 |

Note: These values are illustrative, based on typical DFT calculations for substituted biphenyls. eurjchem.comniscpr.res.in

Molecular Dynamics Simulations for Conformational Landscapes

1,1'-Biphenyl, 4-cyclohexyl- is a flexible molecule due to the rotational freedom around the single bond connecting the two phenyl rings and the conformational flexibility of the cyclohexyl ring. libretexts.org Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a detailed view of the molecule's conformational landscape. nih.gov

MD simulations can map the potential energy surface of the molecule, identifying stable, low-energy conformations (conformers) and the energy barriers between them. libretexts.orgnih.gov For biphenyl derivatives, the most critical conformational variable is the torsional (dihedral) angle between the phenyl rings. ic.ac.ukrsc.org Steric hindrance between substituents on the rings significantly influences this angle and the energy barrier to rotation. libretexts.org The cyclohexyl group can exist in different chair and boat conformations, further complicating the conformational space.

By simulating the molecule's dynamics, researchers can determine the most probable conformations at a given temperature and understand how the molecule might change its shape in different environments. This information is crucial for understanding how the molecule interacts with other molecules, such as in biological systems or materials science applications. nih.gov

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate theoretical models against experimental results. github.io DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. frontiersin.orguncw.edu

The process involves first optimizing the molecule's geometry at a chosen level of theory. Then, further calculations are performed on this optimized structure to compute the desired spectroscopic parameters. For NMR predictions, methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed. uncw.edu

Validation is a critical step where the computationally predicted spectrum is compared with an experimentally measured one. A close match between the theoretical and experimental data provides confidence in the accuracy of the calculated structure and the computational method used. github.io For complex molecules, this comparison can be indispensable for assigning specific peaks in an experimental spectrum to particular atoms or vibrational modes within the molecule. frontiersin.org Recent advances in machine learning, trained on large experimental datasets, have further improved the accuracy of predicting spectroscopic parameters like 1H NMR chemical shifts. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions. ibs.re.krrsc.orgresearchgate.net By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu

For a reaction involving a biphenyl derivative, such as a cross-coupling reaction to form the biphenyl core, computational methods can model the entire catalytic cycle. acs.org This would involve calculating the energies of oxidative addition, transmetalation, and reductive elimination steps. The activation energy for each step can be determined from the energy difference between the reactant and the transition state, allowing identification of the rate-determining step of the reaction. smu.edu The intrinsic reaction coordinate (IRC) can be calculated to confirm that a transition state correctly connects the intended reactants and products. smu.edu This detailed mechanistic insight is often difficult to obtain through experimental means alone. ibs.re.kr

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov These models are widely used in drug design and materials science to predict the activity of new compounds.

In the context of 1,1'-Biphenyl, 4-cyclohexyl- and its analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound in a series. medcraveonline.com Quantum chemical descriptors derived from DFT calculations are particularly powerful. iau.irresearchgate.net These can include electronic properties like HOMO and LUMO energies, dipole moment, and atomic charges, as well as steric descriptors. iau.iringentaconnect.com

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links these descriptors to an observed activity (e.g., binding affinity to a receptor). medcraveonline.comiau.ir A robust QSAR model can then be used to predict the activity of untested compounds and guide the design of new molecules with enhanced properties. researchgate.net

Advanced Materials Science Research and Applications

Research in Liquid Crystalline Materials

The molecular architecture of 1,1'-Biphenyl, 4-cyclohexyl- and its derivatives, featuring a rigid aromatic core and a non-aromatic cycloaliphatic ring, makes it a fundamental component in the formulation of thermotropic liquid crystals. nih.govrsc.orgdakenchem.com These materials are crucial for a wide range of electro-optical devices, most notably Liquid Crystal Displays (LCDs). ijres.orgias.ac.in The cyclohexyl group, in particular, influences key physical properties such as clearing point, viscosity, and optical anisotropy, making it a versatile moiety for fine-tuning the performance of liquid crystal mixtures.

The mesophase behavior of liquid crystals is defined by the temperature ranges over which they exhibit their ordered, fluid states (e.g., nematic, smectic). The introduction of a cyclohexyl ring to the biphenyl (B1667301) core in compounds like 1,1'-Biphenyl, 4-cyclohexyl- significantly affects these transition temperatures. Generally, the substitution of a phenyl ring with a cyclohexyl ring leads to a decrease in the melting point and a modification of the nematic-isotropic transition temperature (clearing point).

Research on related compounds, such as the 4'-n-alkyl-4-cyanobiphenyls (nCBs), provides insight into how structural modifications influence mesophases. For instance, the length of the alkyl chain dramatically affects whether a compound will exhibit nematic or smectic phases and at what temperatures these transitions occur. researchgate.net The 4'-n-octyl-4-cyanobiphenyl (8CB), for example, exhibits both a smectic A and a nematic phase. ias.ac.inresearchgate.net The addition of a cyclohexyl ring, as in 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), results in a nematic phase that exists between 30°C and 54.9°C. researchgate.net Studies on copolyesters containing both cyclohexyl and biphenyl moieties have shown that these structural units facilitate the formation of nematic mesophases. sphinxsai.com

Table 1: Transition Temperatures of Selected Biphenyl-Based Liquid Crystals

| Compound Name | Abbreviation | Structure | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|---|---|

| 4'-Pentyl-4-cyanobiphenyl | 5CB | C₅H₁₁-(C₆H₄)₂-CN | 22.5 | 35.0 ias.ac.in |

| 4'-Heptyl-4-cyanobiphenyl | 7CB | C₇H₁₅-(C₆H₄)₂-CN | 28.5 | 42.0 ias.ac.in |

| 4'-Octyl-4-cyanobiphenyl | 8CB | C₈H₁₇-(C₆H₄)₂-CN | 21.5 (Sₐ-N at 32.5) | 40.4 ias.ac.in |

Note: The table presents data for structurally related cyanobiphenyls to illustrate the effect of alkyl and cyclohexyl groups on mesophase behavior. Sₐ-N refers to the smectic A to nematic phase transition.

For LCD applications, two of the most critical optical properties are birefringence (Δn) and dielectric anisotropy (Δɛ).

Birefringence (Δn) is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. ijirset.com A high birefringence is desirable for applications requiring a large phase shift, such as fast-switching displays. mdpi.comnih.gov The birefringence of a liquid crystal molecule is largely determined by the anisotropy of its molecular polarizability, which is enhanced by long, conjugated π-electron systems found in aromatic rings. mdpi.comnih.gov The biphenyl core in 1,1'-Biphenyl, 4-cyclohexyl- provides this necessary electronic structure. While the replacement of a phenyl ring with a saturated cyclohexyl ring can slightly reduce birefringence, it offers other benefits like lower viscosity. ucf.edu

Dielectric Anisotropy (Δɛ) is the difference between the dielectric permittivity parallel and perpendicular to the molecular axis. A large, positive Δɛ is essential for conventional twisted nematic (TN) and in-plane switching (IPS) LCDs, as it allows the molecules to be reoriented by a low voltage. ias.ac.innbinno.com This property is often achieved by introducing a strong dipole moment along the long molecular axis, typically with a cyano (-CN) or fluoro (-F) terminal group. ias.ac.inmdpi.com While 1,1'-Biphenyl, 4-cyclohexyl- itself lacks a strong terminal polar group, it serves as a core structure upon which such groups can be added. Fluorinated derivatives of cyclohexyl biphenyl compounds are extensively researched to create materials with specific dielectric properties, including both positive and negative dielectric anisotropy for different display modes like vertically aligned (VA) displays. nih.govresearchgate.netnih.gov

Table 2: Optical and Dielectric Properties of Related Liquid Crystals

| Property | 4'-Pentyl-4-cyanobiphenyl (5CB) | Terphenyl/Biphenyl Mixtures | Description |

|---|---|---|---|

| Birefringence (Δn) | ~0.19 | 0.2 - 0.5 nih.gov | High values are linked to extended aromatic cores. mdpi.comnih.gov |

| Dielectric Anisotropy (Δε) | Strong Positive ias.ac.in | Positive or Negative | Depends on the presence and orientation of polar groups like -CN, -F, or -NCS. ias.ac.innih.gov |

The rotational viscosity of a liquid crystal material is a key factor determining the switching speed or response time of an LCD. ucf.edunbinno.com Lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field. The incorporation of a cyclohexyl ring, as in 1,1'-Biphenyl, 4-cyclohexyl-, is a well-established strategy for reducing the viscosity of liquid crystal mixtures compared to their all-aromatic (e.g., terphenyl) counterparts. ucf.edu This is because the cyclohexyl ring is less rigid and leads to weaker intermolecular interactions than a phenyl ring. Researchers have found that creating mixtures with an optimal balance of rigid terphenyl molecules and more flexible cyclohexyl-biphenyl structures can lead to a "eutectic point-like composition" for the visco-elastic coefficient, achieving lower viscosity than either component class alone. ucf.edu This highlights the importance of molecular engineering in designing LC mixtures for high-performance displays. ucf.edunbinno.com

1,1'-Biphenyl, 4-cyclohexyl- and its functionalized derivatives are critical intermediates and components in the formulation of the complex mixtures used in modern LCDs. nbinno.comiaea.org Commercial liquid crystal mixtures are not single compounds but are carefully formulated blends of 5 to 20 or more individual components. This allows for the precise tuning of a wide range of properties simultaneously, including:

A broad nematic temperature range, often from below -20°C to over 80°C.

Optimized birefringence and dielectric anisotropy for the specific display mode.

Low viscosity for fast response times.

High chemical and photochemical stability. ias.ac.in

The cyclohexyl biphenyl structure provides a foundational scaffold that delivers low viscosity and good thermal stability. By creating derivatives with different terminal groups (e.g., alkyl, alkoxy, cyano, fluoro), chemists can synthesize a library of compounds with varied properties. rsc.org These are then combined to create a final mixture that meets the stringent requirements of a specific application, from mobile phones to large-screen televisions. ijres.orgnbinno.com

Polymer and Polymeric Film Science

The rigid and thermally stable nature of the biphenyl moiety, combined with the structural variations offered by the cyclohexyl group, makes the 1,1'-Biphenyl, 4-cyclohexyl- structure a valuable building block in polymer science.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. azom.commdpi.com However, traditional aromatic polyimides can suffer from poor solubility and processability due to their rigid backbones and strong interchain interactions. researchgate.netresearchgate.net

Incorporating cycloaliphatic units, such as the cyclohexyl group from a 1,1'-Biphenyl, 4-cyclohexyl- derived monomer, into the polyimide backbone is a strategy to improve these properties. azom.com The non-planar and more flexible nature of the cyclohexyl ring can disrupt the close packing of polymer chains. researchgate.netmdpi.com This disruption can lead to several advantages:

Enhanced Solubility: The reduced chain packing can make the resulting polyimide soluble in a wider range of organic solvents, facilitating processing into films and coatings. researchgate.netresearchgate.net

Improved Processability: By lowering the glass transition temperature (Tg) and melt viscosity compared to fully aromatic counterparts, these modified polyimides can be more easily processed using melt-based techniques. researchgate.net

Optical Transparency: The introduction of aliphatic segments can reduce the formation of charge-transfer complexes between polymer chains, which are responsible for the characteristic color of many aromatic polyimides. This can lead to more colorless and transparent films suitable for optical applications. azom.com

For example, polyimides derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) and trans-1,4-cyclohexanediamine (CHDA) have been studied to understand how the combination of biphenyl and cyclohexyl units affects ordered structure and intermolecular interactions. researchgate.net The combination of a biphenyl structure with other bulky groups has been shown to enable the processing of polymer films from low-boiling-point solvents. mdpi.com

Influence on Optical Transparency and Thermal Stability of Polymeric Films

The incorporation of the 1,1'-Biphenyl, 4-cyclohexyl- moiety into polymer backbones, particularly in high-performance polymers like polyimides, has a pronounced effect on their optical and thermal characteristics. The bulky and non-planar nature of the cyclohexyl group, combined with the rigid biphenyl unit, plays a crucial role in enhancing the properties of polymeric films.

Detailed Research Findings:

Aromatic polyimides are known for their exceptional thermal stability but often suffer from poor optical transparency, exhibiting a characteristic yellow or brown color. mdpi.com This coloration is primarily due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride components of the polymer chains. mdpi.com The introduction of bulky, non-planar structures like the 4-cyclohexyl-1,1'-biphenyl unit is a key strategy to mitigate this issue.

The cyclohexyl group disrupts the planarity of the polymer backbone, which in turn hinders the close packing of polymer chains. This steric hindrance effectively reduces the formation of CTCs, leading to a significant improvement in the optical transparency of the resulting polyimide films. Polymers incorporating such structures can achieve high transmittance in the visible light spectrum, making them suitable for applications where colorless materials are required. researchgate.net

From a thermal stability perspective, the rigid aromatic structure of the biphenyl unit contributes to a high glass transition temperature (Tg) and excellent thermal stability. zeusinc.com Polyimides are renowned for their ability to function at extreme temperatures, and the inclusion of the rigid 1,1'-Biphenyl, 4-cyclohexyl- structure helps maintain these desirable properties. zeusinc.com The robust structure resists thermal degradation, allowing the polymer to retain its mechanical integrity at elevated temperatures. researchgate.net

| Property | Influence of 4-Cyclohexyl-1,1'-Biphenyl Moiety | Underlying Mechanism |

|---|---|---|

| Optical Transparency | Increased (Reduced Coloration) | The bulky cyclohexyl group introduces steric hindrance, disrupting polymer chain packing and reducing the formation of charge-transfer complexes. |

| Thermal Stability | High | The rigid aromatic biphenyl core contributes to a stable polymer backbone that resists thermal degradation. |

| Glass Transition Temperature (Tg) | High | The rigidity of the molecular structure restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. zeusinc.com |

Electronic Materials Research

The unique electronic and physical properties of 1,1'-Biphenyl, 4-cyclohexyl- make it a valuable component in the field of electronic materials. Its structure can be tailored for specific functions in advanced electronic devices.

Applications in Organic Light Emitting Diodes (OLEDs) and Related Optoelectronic Devices

In the realm of optoelectronics, derivatives of 1,1'-Biphenyl, 4-cyclohexyl- are investigated for their potential use in Organic Light Emitting Diodes (OLEDs). The performance of an OLED is highly dependent on the materials used in its various layers, including the hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL).

Detailed Research Findings:

Biphenyl derivatives are frequently used as the core structure for host materials and hole-transporting materials in OLEDs. nih.govossila.com The biphenyl unit provides a rigid, conjugated system that facilitates charge transport, which is essential for efficient device operation. ep2-bayreuth.de The introduction of a cyclohexyl group onto the biphenyl core serves several important functions:

Improved Solubility: The non-polar cyclohexyl group can enhance the solubility of the material in organic solvents, which is particularly important for solution-processed OLEDs.

Morphological Stability: The bulky nature of the cyclohexane (B81311) ring can lead to materials with high glass transition temperatures (Tg), which contributes to the morphological stability of the thin films in the device, thereby increasing its operational lifetime. researchgate.net

Control of Intermolecular Interactions: The steric hindrance provided by the cyclohexyl group can prevent the aggregation of molecules, which can otherwise lead to luminescence quenching and reduced device efficiency.

For instance, materials like 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC), which contains a cyclohexane unit, are used as donors in exciplex-based OLEDs to achieve high efficiency. mdpi.com The design of novel bipolar host materials often incorporates a non-conjugated cyclohexane core to link electron-donating and electron-accepting units, resulting in high triplet energies that are crucial for efficient blue phosphorescent and TADF OLEDs. researchgate.net

| OLED Application | Function of 4-Cyclohexyl-1,1'-Biphenyl Core | Benefit |

|---|---|---|

| Hole-Transporting Material (HTM) | Provides a rigid backbone for efficient hole mobility and good film-forming properties. nih.govmdpi.com | Enhances charge injection and transport, leading to lower operating voltages. |

| Host Material in Emissive Layer | Offers a high triplet energy to confine excitons on the guest emitter dopant. ep2-bayreuth.de | Improves the efficiency of phosphorescent and TADF emitters. |

| Component in Bipolar Materials | Acts as a non-conjugated linker to separate donor and acceptor moieties. researchgate.net | Achieves high triplet energies and balanced charge transport. |

Use as a Building Block for Scintillation Reagents

Organic scintillators are materials that emit light when excited by ionizing radiation. They are widely used in radiation detection and high-energy physics. Biphenyl itself is a well-known primary fluorescent dye in scintillation cocktails.

Detailed Research Findings:

The fundamental component of an organic scintillator is a fluorophore that can efficiently convert the energy from radiation into detectable light. Biphenyl serves as an effective fluorophore. wikipedia.org By functionalizing the biphenyl core with a cyclohexyl group, a new building block, 1,1'-Biphenyl, 4-cyclohexyl-, is created with modified physical properties that can be advantageous for specific scintillation applications.

The addition of the cyclohexyl group increases the molecular weight and boiling point of the compound. This makes it a suitable component for liquid scintillators, where a high-boiling point, high-flash point solvent is often required for safety and stability. The cyclohexyl group also enhances the solubility of the biphenyl core in organic solvents that are commonly used as the base for liquid scintillators, such as xylene or pseudocumene. This allows for higher concentrations of the scintillating agent to be dissolved, potentially leading to a higher light output and better detection efficiency.

Advanced Solvent and Penetrant Research

The physical properties of 1,1'-Biphenyl, 4-cyclohexyl- make it a candidate for specialized solvent applications, particularly in environments requiring high thermal stability.

High-Boiling Point Solvent Capabilities

A high boiling point is a critical property for solvents used in high-temperature applications, such as heat transfer fluids and solvents for chemical synthesis at elevated temperatures.

Detailed Research Findings:

Biphenyl itself has a relatively high boiling point of 255 °C. wikipedia.org The addition of a cyclohexyl group to the biphenyl structure significantly increases the molecular weight and van der Waals forces, leading to a substantial elevation of the boiling point. For example, a related compound, trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, has a predicted boiling point of 426.8 °C. echemi.com This demonstrates the profound effect of the cyclohexyl group on this physical property.

This high boiling point makes 1,1'-Biphenyl, 4-cyclohexyl- and its derivatives suitable for use as:

Heat Transfer Fluids: In industrial processes that require stable liquid media to transfer heat at high temperatures. Biphenyl is a component of such fluids, and its derivatives can offer an extended operational range. wikipedia.org

High-Temperature Solvents: For chemical reactions that require temperatures exceeding the boiling points of common solvents. Its chemical inertness, a characteristic of aromatic hydrocarbons, is also beneficial in this context.

| Compound | Molecular Formula | Boiling Point (°C) |

|---|---|---|

| Benzene (B151609) | C6H6 | 80.1 |

| Cyclohexane | C6H12 | 80.74 |

| Biphenyl | C12H10 | 255 |

| trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl (Predicted) | C23H30 | 426.8 echemi.com |

Additive Role in Energy Storage Systems (e.g., Lithium-Ion Batteries)

The safety of lithium-ion batteries is a major area of research, with a particular focus on preventing thermal runaway caused by overcharging. Chemical additives in the electrolyte are a key strategy to enhance battery safety.

Detailed Research Findings:

Both biphenyl (BP) and cyclohexyl benzene (CHB) are known to function as effective overcharge protection additives in the electrolyte of lithium-ion batteries. researchgate.netresearchgate.net The compound 1,1'-Biphenyl, 4-cyclohexyl- can be viewed as a molecule that combines the structural features of both BP and CHB.

The mechanism of overcharge protection involves the electrochemical polymerization of the additive on the surface of the cathode when the cell voltage exceeds a certain threshold (typically around 4.5-4.7 V vs. Li/Li+). researchgate.nettycorun.com This in-situ formation of a resistive polymer film increases the internal resistance of the battery. researchgate.net This increased resistance effectively shuts down the charging current, preventing further overcharging and the associated risks of electrolyte decomposition, gas generation, and thermal runaway. tycorun.comcecri.res.in

Studies on the co-use of CHB and BP have shown a synergistic effect, providing more robust protection than either additive alone. researchgate.net The polymer film formed can eventually grow through the separator to create a soft internal short circuit, which also helps to dissipate the excess charge safely. tycorun.com The use of these additives generally does not significantly impair the normal performance of the battery during standard charge-discharge cycles. researchgate.net

| Stage | Event | Outcome |

|---|---|---|

| Normal Operation | Battery charges and discharges below the activation potential of the additive. | The 1,1'-Biphenyl, 4-cyclohexyl- additive remains inert in the electrolyte. |

| Overcharge Condition | Cell voltage exceeds the oxidation potential of the additive (e.g., > 4.5 V). | Electrochemical polymerization of the additive begins on the cathode surface. tycorun.com |

| Protection Activation | A resistive polymer film forms and grows on the cathode. | Internal resistance increases, blocking the charging current and preventing further overcharging. researchgate.net |

| Enhanced Safety | The polymer film can penetrate the separator, creating a controlled internal short circuit. | Prevents thermal runaway and catastrophic cell failure. tycorun.com |

Environmental Fate and Degradation Studies

Photolytic and Oxidative Degradation Pathways in Environmental Matrices

The degradation of 1,1'-Biphenyl, 4-cyclohexyl- in the environment can be initiated by abiotic processes such as photolysis (degradation by light) and oxidation.

Oxidative Degradation: In the atmosphere, the primary oxidative degradation pathway for organic compounds is reaction with hydroxyl radicals (•OH). For biphenyl (B1667301), the calculated half-life for this reaction is approximately 2 days. inchem.org It is anticipated that 1,1'-Biphenyl, 4-cyclohexyl- would also be susceptible to attack by hydroxyl radicals. The reaction would likely involve hydrogen abstraction from the cyclohexyl ring or addition to the aromatic biphenyl rings, initiating a cascade of reactions leading to more oxidized products. In aquatic environments, advanced oxidation processes involving hydroxyl radicals can also degrade biphenyl structures. iosrjournals.org

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a critical process determining the ultimate fate of organic compounds in the environment. The degradation of 1,1'-Biphenyl, 4-cyclohexyl- is expected to proceed via pathways known for its constituent parts.

Biphenyl Moiety Degradation: Numerous microorganisms have been shown to metabolize biphenyl. inchem.org The established aerobic pathway, often referred to as the "biphenyl upper pathway," involves a series of enzymatic reactions. ethz.ch It begins with the introduction of two hydroxyl groups onto one of the aromatic rings by a biphenyl dioxygenase enzyme, forming a cis-dihydrodiol. This is followed by dehydrogenation to create a dihydroxybiphenyl, and subsequent cleavage of the aromatic ring by a dioxygenase enzyme. ethz.chresearchgate.net The resulting products, such as benzoic acid, can then enter central metabolic pathways. researchgate.net

Cyclohexyl Moiety Degradation: The microbial degradation of alkylcyclohexanes has also been studied. For compounds with an alkyl side chain, degradation often initiates on the chain, commonly through β-oxidation, which sequentially shortens it. nih.gov This process can lead to intermediates like cyclohexanecarboxylic acid. This intermediate can be further metabolized, sometimes involving transformation to benzoic acid. nih.gov

Based on these established pathways, a hypothetical biodegradation route for 1,1'-Biphenyl, 4-cyclohexyl- could involve two primary scenarios:

Initial attack on the biphenyl rings, following the biphenyl degradation pathway, leading to the formation of cyclohexyl-substituted ring cleavage products.

Initial oxidation of the cyclohexyl ring, potentially leading to its opening or transformation, while the biphenyl structure remains intact, at least initially.

The specific pathway utilized would depend on the microbial consortia present and the environmental conditions.

Persistence and Bioaccumulation Potential in Ecosystems

The persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk. For 1,1'-Biphenyl, 4-cyclohexyl-, these properties are largely predicted based on its chemical structure.

Persistence: Persistence is defined by the half-life of a substance in different environmental compartments (e.g., soil, water, air). orst.edu While specific half-life data for 1,1'-Biphenyl, 4-cyclohexyl- is unavailable, related compounds like polychlorinated biphenyls (PCBs) are known for their high persistence, with soil half-lives that can extend for many years. ca.govepa.govnih.gov The stable, aromatic structure of the biphenyl core suggests that 1,1'-Biphenyl, 4-cyclohexyl- is also likely to be persistent in the environment, particularly in anaerobic sediments where degradation processes are slower.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, air). sfu.ca The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. wikipedia.org A high log Kow value indicates a greater tendency for a substance to partition into fatty tissues (lipids) rather than water. For 1,1'-Biphenyl, 4-cyclohexyl-, the predicted XlogP (a computationally derived log Kow) is 6.1. uni.lu

This high value strongly suggests a significant potential for bioaccumulation. Regulatory frameworks often consider substances with a log Kow greater than 5 or a bioconcentration factor (BCF) greater than 5000 to be bioaccumulative. publications.gc.canih.gov Chemicals with high lipophilicity tend to concentrate in organisms and can be magnified up the food chain (biomagnification). nih.govresearchgate.net

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Formula | C18H20 | Basic chemical identity. epa.gov |

| Molecular Weight | 236.36 g/mol | Influences physical properties and transport. epa.gov |

| XlogP (log Kow) | 6.1 | High potential for bioaccumulation and adsorption to soil/sediment. uni.lu |

| Persistence | High (inferred) | Likely to remain in the environment for long periods. |

| Bioconcentration Factor (BCF) | High (inferred) | Likely to accumulate in aquatic organisms. wikipedia.orgca.gov |

Identification and Characterization of Environmental Transformation Products

Understanding the transformation products of a compound is crucial, as these products can sometimes be more mobile or toxic than the parent chemical. usgs.govnih.gov In the absence of specific experimental data for 1,1'-Biphenyl, 4-cyclohexyl-, potential transformation products can be hypothesized based on known degradation pathways.

From Biodegradation:

Hydroxylated Intermediates: The initial step in the aerobic biodegradation of the biphenyl moiety would likely produce various hydroxylated derivatives, such as 4-cyclohexyl-x,y-dihydroxybiphenyl.

Ring Cleavage Products: Subsequent enzymatic action would cleave the aromatic ring, leading to the formation of compounds like cyclohexyl-substituted muconic acids or their derivatives.

Benzoic and Cyclohexanecarboxylic Acids: Complete degradation of the biphenyl and cyclohexyl rings, respectively, would be expected to yield benzoic acid and cyclohexanecarboxylic acid as key intermediates that can be further mineralized by microorganisms. nih.govresearchgate.net

From Abiotic Degradation:

Oxidized Products: Photolytic and oxidative processes would likely introduce hydroxyl groups and other oxygen-containing functionalities onto both the biphenyl and cyclohexyl rings, leading to a variety of phenols, ketones, and carboxylic acids.

The identification and characterization of these potential products would require laboratory degradation studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

| Degradation Process | Potential Transformation Product Class | Example Structures (Hypothetical) |

|---|---|---|

| Biodegradation | Hydroxylated Derivatives | 4-Cyclohexyl-x-hydroxybiphenyl, 4-Cyclohexyl-x,y-dihydroxybiphenyl |

| Ring Fission Products | Cyclohexyl-substituted muconic acids | |

| Key Intermediates | Benzoic acid, Cyclohexanecarboxylic acid | |

| Photolysis / Oxidation | Oxidized Derivatives | Hydroxylated cyclohexyl-biphenyls, cyclohexanone-biphenyls |

Modeling of Environmental Transport and Distribution

Environmental fate models use a chemical's physicochemical properties to predict its transport and distribution among various environmental compartments like air, water, soil, and biota.

Based on its predicted properties, the environmental transport and distribution of 1,1'-Biphenyl, 4-cyclohexyl- can be modeled as follows:

Soil and Sediment: With a high log Kow of 6.1, the compound is expected to have a very high soil and sediment adsorption coefficient (Koc). This indicates it will bind strongly to organic matter in soil and sediment, making it relatively immobile in these compartments. Leaching to groundwater is expected to be minimal.